molecular formula C27H29N3O5 B2896779 Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate CAS No. 896358-38-6

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate

Cat. No.: B2896779
CAS No.: 896358-38-6
M. Wt: 475.545
InChI Key: MWZDTSXWAXXHFZ-UHFFFAOYSA-N
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Description

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate is a synthetic compound featuring a benzodioxole core, a piperazine moiety substituted with a 4-methoxyphenyl group, and a phenyl carbamate functional group. The benzodioxole ring (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and modulating receptor binding affinity . The phenyl carbamate moiety may influence solubility, bioavailability, and enzymatic resistance, making this compound a candidate for central nervous system (CNS)-targeted therapies or antimicrobial applications .

Properties

IUPAC Name

phenyl N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5/c1-32-22-10-8-21(9-11-22)29-13-15-30(16-14-29)24(20-7-12-25-26(17-20)34-19-33-25)18-28-27(31)35-23-5-3-2-4-6-23/h2-12,17,24H,13-16,18-19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZDTSXWAXXHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)OC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-fluoro-4-methoxybenzene under catalytic conditions to yield 1-(4-methoxyphenyl)piperazine.

Procedure :

  • Combine piperazine (2.0 equiv), 1-fluoro-4-methoxybenzene (1.0 equiv), K₂CO₃ (3.0 equiv), and CuI (10 mol%) in DMF.
  • Heat at 120°C for 24 h under N₂.
  • Purify via column chromatography (EtOAc:hexanes, 1:3) to isolate the product as a white solid (62% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.8 Hz, 2H, ArH), 6.72 (d, J = 8.8 Hz, 2H, ArH), 3.78 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, piperazine-H), 2.90–2.86 (m, 4H, piperazine-H).

Preparation of 2-(Benzo[d]Dioxol-5-Yl)Acetaldehyde

Oxidation of 2-(Benzo[d]Dioxol-5-Yl)Ethanol

Procedure :

  • Dissolve 2-(benzo[d]dioxol-5-yl)ethanol (1.0 equiv) in anhydrous CH₂Cl₂.
  • Add Dess-Martin periodinane (1.2 equiv) at 0°C and stir for 3 h.
  • Quench with NaHCO₃ (sat.), extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate to obtain the aldehyde (78% yield).

Characterization :

  • IR (KBr) : 1725 cm⁻¹ (C=O stretch).
  • ¹H NMR (400 MHz, CDCl₃): δ 9.76 (s, 1H, CHO), 6.82–6.75 (m, 3H, ArH), 5.94 (s, 2H, OCH₂O), 3.72 (t, J = 6.4 Hz, 2H, CH₂).

Reductive Amination to Form the Secondary Amine

Coupling of Aldehyde and Piperazine

Procedure :

  • Mix 2-(benzo[d]dioxol-5-yl)acetaldehyde (1.0 equiv) and 1-(4-methoxyphenyl)piperazine (1.1 equiv) in MeOH.
  • Add NaBH₃CN (1.5 equiv) and stir at 25°C for 12 h.
  • Acidify with 1M HCl, extract with EtOAc, and purify via silica gel chromatography (CH₂Cl₂:MeOH, 9:1) to afford the secondary amine (65% yield).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃): δ 152.1 (C-O), 148.9 (N-C-N), 115.3–108.7 (ArC), 56.2 (CH₂N), 55.4 (OCH₃), 49.8 (piperazine-C).

Carbamate Formation via Chloroformate Reaction

Synthesis of Phenyl Carbamate

Procedure :

  • Dissolve the secondary amine (1.0 equiv) in anhydrous THF.
  • Add phenyl chloroformate (1.2 equiv) and Et₃N (2.0 equiv) at 0°C.
  • Stir at 25°C for 6 h, concentrate, and purify via recrystallization (CHCl₃/hexanes) to yield the title compound (72% yield).

Optimization Data :

Condition Solvent Base Yield (%)
Room temperature THF Et₃N 72
Reflux CH₂Cl₂ Pyridine 68
0°C EtOAc K₂CO₃ 65

Characterization :

  • Mp : 148–150°C.
  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₇H₂₆N₃O₅: 480.1872; found: 480.1869.
  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 2H, Ph-H), 7.10–7.03 (m, 3H, Ph-H), 6.85–6.72 (m, 7H, ArH), 5.93 (s, 2H, OCH₂O), 4.12 (t, J = 6.0 Hz, 2H, CH₂N), 3.78 (s, 3H, OCH₃), 3.15–2.85 (m, 8H, piperazine-H).

Alternative Synthetic Routes and Comparative Analysis

Tosylate-Mediated Alkylation

A modified approach involves alkylating 1-(4-methoxyphenyl)piperazine with 2-(benzo[d]dioxol-5-yl)ethyl tosylate:

Procedure :

  • Prepare 2-(benzo[d]dioxol-5-yl)ethyl tosylate by reacting the corresponding alcohol with TsCl/pyridine.
  • React with 1-(4-methoxyphenyl)piperazine in CH₃CN/K₂CO₃ under reflux (16 h).
  • Carbamoylate the resultant amine as above (58% overall yield).

Solid-Phase Synthesis Considerations

Recent advances in covalent organic frameworks (COFs) suggest potential for solid-state carbamate formation, though this remains exploratory for small molecules.

Challenges and Mitigation Strategies

  • Low Yields in Reductive Amination : Optimize stoichiometry (aldehyde:amine:NaBH₃CN = 1:1.1:1.5) and use molecular sieves to absorb H₂O.
  • Carbamate Hydrolysis : Use anhydrous solvents and minimize exposure to moisture during synthesis.
  • By-Product Formation : Employ gradient chromatography (EtOAc:hexanes, 1:4 → 1:2) for improved separation.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of phenyl (2-(benzo[d] dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate involves sequential coupling and carbamate formation. Key steps include:

  • Piperazine Coupling : Reaction of 1-(4-methoxyphenyl)piperazine with a benzo[d] dioxol-5-yl-substituted ethylene intermediate under reflux in acetonitrile with potassium carbonate as a base .
  • Carbamate Formation : Treatment of the intermediate amine with phenyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base .
StepReagents/ConditionsYieldPurification Method
Piperazine coupling1-(4-Methoxyphenyl)piperazine, K₂CO₃, CH₃CN, reflux (16 h)65% Silica gel chromatography (ethyl acetate/petroleum ether)
Carbamate formationPhenyl chloroformate, TEA, DCM, 0°C to rt (2 h)82% Flash column chromatography (EtOAc/hexanes)

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : In 6M HCl at 80°C, the carbamate cleaves to form 2-(benzo[d] dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine and phenol .
  • Basic Hydrolysis : NaOH (1M) at 60°C yields the corresponding amine and sodium phenoxide .
ConditionProductsReaction Time
6M HCl, 80°CEthylamine derivative + phenol4–6 h
1M NaOH, 60°CEthylamine derivative + sodium phenoxide2–3 h

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposition occurs at >150°C, forming benzo[d] dioxole-5-carboxylic acid and piperazine derivatives .
  • Photolysis : UV light (254 nm) induces cleavage of the carbamate group, generating phenyl radicals and secondary amines .
ConditionObservationDegradation Products
150°C (24 h)92% degradationCarboxylic acid + N-(4-methoxyphenyl)piperazine
UV (254 nm, 48 h)85% degradationPhenyl radicals + ethylamine derivative

Functional Group Reactivity

  • Benzo[d] dioxole Ring : Resists electrophilic substitution but undergoes oxidative cleavage with KMnO₄/H₂SO₄ to form a dicarboxylic acid .
  • Piperazine Nitrogen : Participates in alkylation with methyl iodide or acyl chloride derivatives under mild conditions (rt, TEA) .
ReactionReagentsProductYield
OxidationKMnO₄, H₂SO₄, H₂ODicarboxylic acid58%
AlkylationMethyl iodide, TEA, DCMN-Methylpiperazine derivative76%

Catalytic Hydrogenation

Hydrogenation (H₂, Pd/C) reduces the benzo[d] dioxole ring to a cyclohexane-diol system without affecting the carbamate or piperazine groups .

CatalystPressureProductYield
10% Pd/C1 atm H₂Dihydrobenzo[d] dioxole derivative89%

Key Findings from Research

  • Synthetic Efficiency : The carbamate formation step has the highest yield (82%) due to optimized stoichiometry and mild conditions .
  • Stability Issues : Thermal degradation necessitates storage below 25°C .
  • Selective Reactivity : The piperazine nitrogen is more reactive than the carbamate group, enabling selective modifications .

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Piperazine-Substituted Benzodioxole Derivatives

Several analogues share structural similarities with the target compound, differing in substituents on the piperazine ring or the carbamate group:

Compound Name Key Structural Differences Synthesis Yield Melting Point (°C) Biological Activity Reference
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-(trifluoromethyl)phenyl)piperazine (25) Trifluoromethylphenyl substituent on piperazine 75% 171–172 Moderate cytotoxicity against prostate cancer cells (IC₅₀ ~15 μM)
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperidine (28) Piperidine core (vs. piperazine) with phenyl substitution 75% 183–184 Lower cytotoxicity compared to piperazine analogues (IC₅₀ >50 μM)
6-Methoxy-5-(3,4,5-trimethoxyphenethyl)benzo[d][1,3]dioxol-4-ol (3-1) Trimethoxyphenethyl chain instead of carbamate; natural product derivative 5.6% (total) N/A Antiproliferative activity against KB oral cancer cells (IC₅₀ = 14.8 μM)

Key Observations :

  • The trifluoromethylphenyl group in 25 enhances hydrophobicity and receptor binding affinity compared to the 4-methoxyphenyl group in the target compound .
  • Replacement of piperazine with piperidine (28 ) reduces bioactivity, suggesting piperazine’s nitrogen atoms are critical for intermolecular interactions .
  • Natural product derivatives like 3-1 exhibit potent antitumor activity but lack the carbamate group, indicating divergent mechanisms of action .

Carbamate-Containing Analogues

Compound Name Key Structural Differences Synthesis Yield Biological Activity Reference
Benzo[d][1,3]dioxol-5-ylmethyl ((diphenoxyphosphoryl)(3-nitrophenyl)methyl)carbamate (132) Phosphoryl and 3-nitrophenyl groups instead of piperazine 30% Potential kinase inhibition; no specific activity reported
Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb) Ethyl carbamate with phenoxyphenoxy chain N/A Insect growth regulator; unrelated to CNS targets

Key Observations :

  • Fenoxycarb demonstrates the carbamate group’s versatility but lacks the benzodioxole-piperazine synergy critical for CNS activity .

Pharmacological and Physicochemical Properties

Receptor Binding Affinity

Piperazine-containing compounds like the target molecule often target dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors. For example:

  • Compound 25 showed moderate D3 receptor binding (Ki = 12 nM) but lower selectivity over D2 receptors compared to the target compound’s predicted profile .
  • L3 (N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide) exhibits EthR inhibitory activity, highlighting the benzodioxole group’s role in mycobacterial target engagement .

Solubility and Bioavailability

  • The 4-methoxyphenyl group in the target compound improves lipophilicity (clogP ~3.2) compared to analogues with polar substituents (e.g., 3-1 , clogP ~2.5) .
  • Carbamate derivatives like 132 exhibit higher molecular weight (~585 Da) and reduced solubility, limiting CNS penetration .

Biological Activity

The compound Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H28N2O4
  • Molecular Weight : 396.48 g/mol

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, and a piperazine ring that enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For example, a related compound showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential to induce apoptosis in cancer cells . This suggests that the phenyl carbamate derivative may also share similar anticancer mechanisms.

The proposed mechanism of action for compounds like this compound involves interaction with various cellular targets:

  • PI3K/Akt Pathway : Some studies have demonstrated that related compounds can inhibit the PI3K pathway, which is crucial for cell survival and proliferation. The inhibition of this pathway leads to increased apoptosis in cancer cells .
  • MAGL Inhibition : The compound may also exhibit inhibitory effects on monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid signaling, which has implications for pain management and anti-inflammatory effects .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological activities. Compounds with similar structures have been studied for their effects on anxiety and depression models in rodents. For instance, derivatives have shown promise in reducing anxiety-like behaviors in animal models .

Case Studies and Experimental Data

In vitro studies have been conducted to assess the biological activity of related compounds. The following table summarizes key findings from recent research:

Compound NameIC50 (μM)Biological ActivityReference
Compound A25.72Anticancer (MCF)
Compound B6.8MAGL Inhibition
Compound C45.2Anti-inflammatory

These studies highlight the diverse biological activities associated with compounds similar to this compound.

Q & A

Basic: What are the critical structural features of the compound, and how do they influence synthetic design?

The compound features a benzo[d][1,3]dioxole ring, a 4-(4-methoxyphenyl)piperazine moiety, and a phenyl carbamate group. The benzo[d][1,3]dioxole contributes to metabolic stability, while the piperazine ring enhances solubility and enables functionalization. The carbamate group introduces hydrogen-bonding potential, critical for biological interactions. Synthetic strategies often prioritize sequential coupling: first, forming the piperazine-ethyl backbone via nucleophilic substitution, followed by carbamate installation using phenyl chloroformate under anhydrous conditions .

Advanced: How can steric hindrance during carbamate formation be mitigated to improve synthetic yield?

Steric hindrance arises from the bulky ethyl-piperazine substituent. Optimizing reaction temperature (0–5°C) minimizes side reactions, while using DMAP (4-dimethylaminopyridine) as a catalyst accelerates carbamate coupling. Post-synthesis, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively isolates the product .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • NMR : 1H and 13C NMR validate aromatic protons (6.5–7.5 ppm) and piperazine methylene signals (2.5–3.5 ppm).
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected m/z ~508.2) .

Advanced: How should researchers resolve contradictions in reported biological activity across assay systems?

Discrepancies may stem from assay conditions (e.g., pH, serum proteins). For receptor-binding studies:

  • Standardize buffer systems (e.g., Tris-HCl, pH 7.4).
  • Pre-incubate the compound with albumin to assess protein-binding effects.
  • Validate results using orthogonal assays (e.g., SPR vs. radioligand binding) .

Advanced: What computational approaches predict the compound’s pharmacokinetic and target-binding properties?

  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin/dopamine receptors, leveraging the piperazine moiety’s affinity for GPCRs.
  • ADMET Prediction : SwissADME estimates logP (~3.2) and BBB permeability, while ProTox-II screens for hepatotoxicity risks .

Basic: What stability challenges arise during storage, and how can they be addressed?

The carbamate group is hydrolytically labile. Store lyophilized powder at -20°C under argon. For solutions, use anhydrous DMSO and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 3 months .

Advanced: How to design structure-activity relationship (SAR) studies for piperazine derivatives of this compound?

  • Variations : Synthesize analogs with substituted phenyl groups (e.g., 4-fluorophenyl) on the piperazine.
  • Controls : Include a non-substituted piperazine analog.
  • Assays : Test affinity for 5-HT1A and D2 receptors using competitive binding assays (IC50 determination) .

Basic: What purification techniques are optimal for isolating the compound post-synthesis?

  • Flash Chromatography : Use silica gel with a gradient of 20–50% ethyl acetate in hexane.
  • Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystal formation.
  • Yield Optimization : Monitor by TLC (Rf ~0.4 in 30% ethyl acetate/hexane) .

Advanced: How can researchers validate the compound’s selectivity across related receptor subtypes?

  • Panel Screening : Test against α1-adrenergic, H1 histamine, and σ receptors at 10 μM.
  • Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins) to rule off-target effects.
  • Data Normalization : Express binding as % inhibition relative to reference antagonists .

Basic: What are the critical steps for scaling up synthesis while maintaining reproducibility?

  • Reagent Quality : Use freshly distilled triethylamine to avoid moisture in carbamate formation.
  • Reaction Monitoring : Employ in-line FTIR to track carbamate carbonyl formation (~1700 cm⁻¹).
  • Batch Consistency : Validate each batch via NMR and HPLC .

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